

An In-depth Technical Guide to the Crystal Structure of Barium Hydroxide

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Compound of Interest

Compound Name: Cerium hydroxide

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This technical guide provides a comprehensive analysis of the crystal structure of barium hydroxide, a compound of significant interest in various scientific and industrial applications. This document details the crystallographic parameters of its known polymorphs, outlines the experimental protocols for their determination, and illustrates the relationships between these forms.

Introduction to Barium Hydroxide Polymorphs

Barium hydroxide, $\text{Ba}(\text{OH})_2$, is an inorganic compound that primarily exists in three forms: anhydrous ($\text{Ba}(\text{OH})_2$), monohydrate ($\text{Ba}(\text{OH})_2 \cdot \text{H}_2\text{O}$), and octahydrate ($\text{Ba}(\text{OH})_2 \cdot 8\text{H}_2\text{O}$).^{[1][2]} These polymorphs exhibit distinct crystal structures and properties, which are crucial for their application in fields ranging from chemical synthesis to materials science. The arrangement of barium ions, hydroxide ions, and water molecules within the crystal lattice dictates the material's physical and chemical behavior. Understanding these crystal structures at the atomic level is paramount for controlling its properties and optimizing its use in various applications.

Crystallographic Data of Barium Hydroxide Polymorphs

The crystal structures of the anhydrous, monohydrate, and octahydrate forms of barium hydroxide have been characterized using single-crystal X-ray diffraction and neutron diffraction

techniques. A summary of their key crystallographic parameters is presented in the table below for easy comparison.

Parameter	Anhydrous Ba(OD) ₂ (at 200 K)*	Monohydrate Ba(OH) ₂ ·H ₂ O	Octahydrate Ba(OH) ₂ ·8H ₂ O
Crystal System	Orthorhombic	Monoclinic	Monoclinic
Space Group	P n m a	P2 ₁ /n	P2 ₁ /n
a (Å)	10.9789	6.763	9.35
b (Å)	16.4317	6.471	9.28
c (Å)	7.0784	9.337	11.87
α (°)	90	90	90
β (°)	90	103.48	99
γ (°)	90	90	90
Volume (Å ³)	1276.96	397.7	1017
Z	4	4	4
Calculated Density (g/cm ³)	3.16	2.061	

*Data for the deuterated form, Ba(OD)₂, is used as a proxy for the anhydrous form.[3]

Anhydrous Barium Hydroxide

The crystal structure of the anhydrous form, determined by neutron powder diffraction of its deuterated analogue, is orthorhombic with the space group P n m a.[3]

Barium Hydroxide Monohydrate

Barium hydroxide monohydrate crystallizes in the monoclinic system with the space group P2₁/n. It adopts a layered structure.[1]

Barium Hydroxide Octahydrate

The octahydrate form of barium hydroxide also crystallizes in the monoclinic system with the space group $P2_1/n$.^{[2][4]} The Ba^{2+} centers are in a square antiprismatic geometry, each coordinated by two water ligands and six hydroxide ligands.^[1] In the octahydrate, the individual Ba^{2+} centers are eight-coordinate but do not share ligands.^[1]

Experimental Protocols for Crystal Structure Analysis

The determination of the crystal structure of barium hydroxide polymorphs involves a series of well-defined experimental procedures. The following outlines a generalized protocol for single-crystal X-ray diffraction and powder neutron diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)

This technique is ideal for determining the precise atomic arrangement in a single crystal.

3.1.1. Crystal Growth and Selection:

- Octahydrate: Colorless single crystals of barium hydroxide octahydrate can be grown by controlled evaporation of a saturated aqueous solution of $Ba(OH)_2$ at ambient temperature in a desiccator containing a drying agent like sulfuric acid.^[5]
- Monohydrate: The monohydrate can be obtained by heating the octahydrate in air.^[1]
- Crystal Selection: A suitable single crystal (typically 0.1-0.3 mm in size) with well-defined faces and no visible defects is selected under a microscope.

3.1.2. Data Collection:

- The selected crystal is mounted on a goniometer head.
- The diffractometer, equipped with an X-ray source (e.g., $Mo\ K\alpha$ radiation) and a detector, is used to irradiate the crystal.
- The crystal is rotated, and a series of diffraction patterns are collected at different orientations.

- Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.

3.1.3. Structure Solution and Refinement:

- The collected diffraction data are processed to determine the unit cell parameters and space group.
- The initial positions of the atoms are determined using direct methods or Patterson methods.
- The structural model is then refined using least-squares methods to improve the agreement between the observed and calculated diffraction intensities.

Powder Neutron Diffraction

This technique is particularly useful for locating light atoms, such as hydrogen, and for studying deuterated samples.

3.2.1. Sample Preparation:

- A polycrystalline powder of the barium hydroxide sample is prepared. For studies involving hydrogen atoms, deuterated samples are often used to reduce incoherent scattering.

3.2.2. Data Collection:

- The powder sample is loaded into a suitable container (e.g., a vanadium can).
- The sample is placed in a neutron beam produced by a nuclear reactor or a spallation source.
- The scattered neutrons are detected at various angles (2θ) to obtain a diffraction pattern.

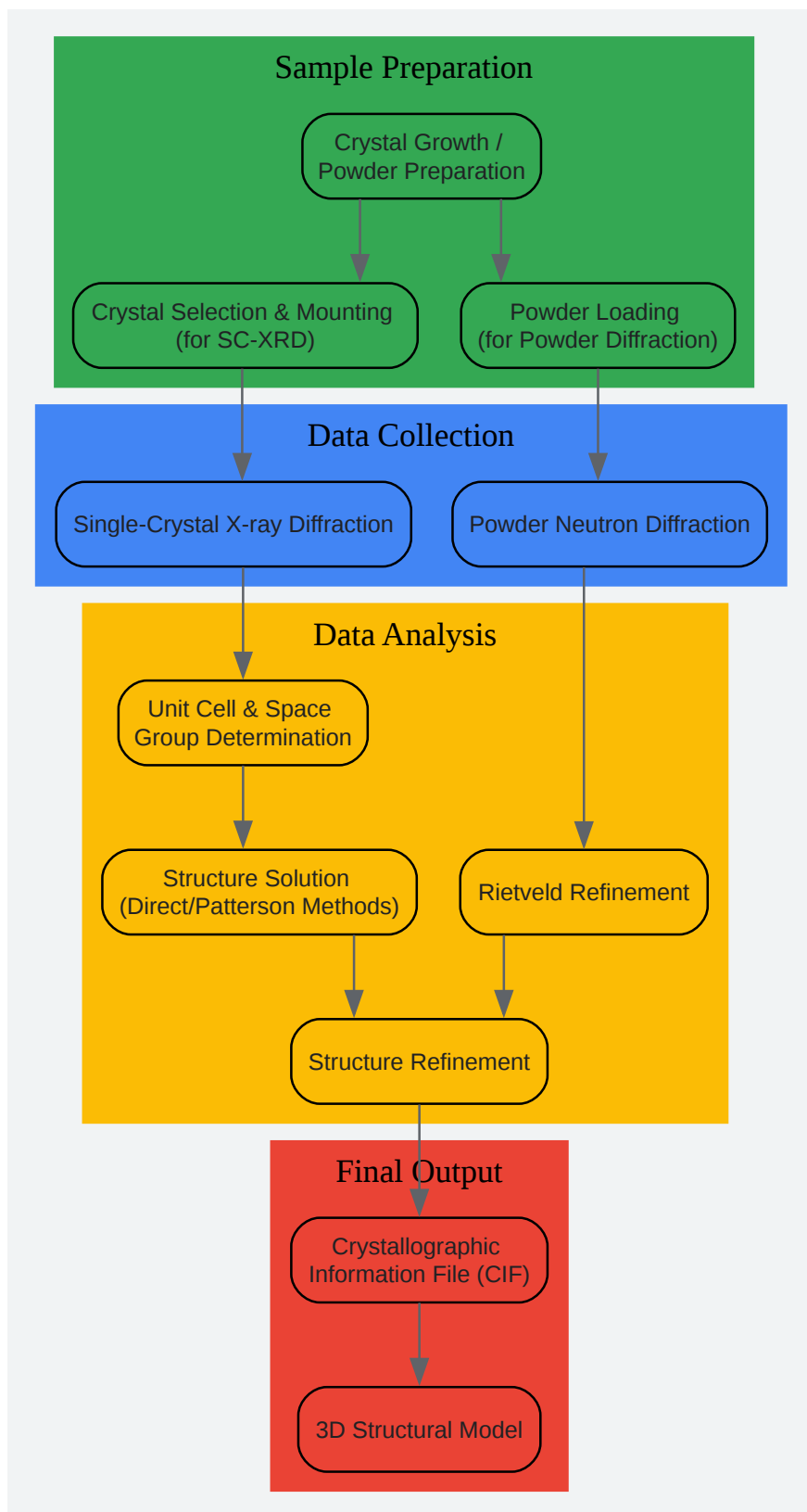
3.2.3. Data Analysis (Rietveld Refinement):

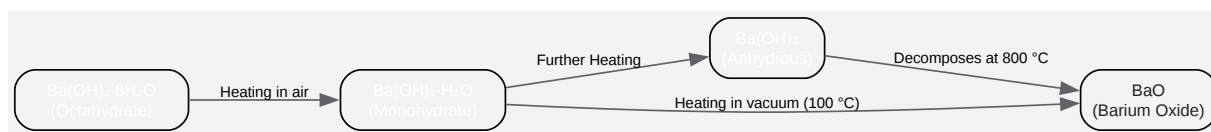
- The Rietveld refinement method is used to analyze the powder diffraction pattern.
- A theoretical diffraction pattern is calculated based on a structural model (including unit cell parameters, atomic positions, and other profile parameters).

- The parameters of the model are adjusted iteratively to achieve the best possible fit between the calculated and observed diffraction patterns.

Visualizations

To better understand the workflow of crystal structure analysis and the relationship between the different polymorphs of barium hydroxide, the following diagrams are provided.





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